molecular formula C15H23NO · HCl B1163433 3',4'-dimethyl-α-Ethylaminovalerophenone (hydrochloride)

3',4'-dimethyl-α-Ethylaminovalerophenone (hydrochloride)

Cat. No.: B1163433
M. Wt: 269.8
InChI Key: VCTNXWTYHZRDMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’,4’-dimethyl-α-Ethylaminovalerophenone (hydrochloride) is an analytical reference standard that is structurally categorized as a cathinone. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.

Scientific Research Applications

  • Pharmacological Research Tool and Potential Drug Lead : One study identifies 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride (AC-7954, 1), a compound related to 3',4'-dimethyl-α-Ethylaminovalerophenone hydrochloride, as a nonpeptidic agonist of the urotensin-II receptor. This compound is highly selective and was found to have significant activity at the human UII receptor, making it a valuable pharmacological research tool and a potential drug lead (Croston et al., 2002).

  • Detoxification of Pesticides : Research from 1972 indicates the role of certain compounds, including dimethyl phosphate triesters, in the detoxification process. Enzymes in mammalian liver were found to act on these compounds, suggesting their potential importance in detoxifying certain pesticides (Hutson, Pickering, & Donninger, 1972).

  • Spectroscopic Characterization : A study conducted on α-Pyrrolidinovalerophenone, a compound structurally similar to 3',4'-dimethyl-α-Ethylaminovalerophenone hydrochloride, reveals significant insights into its crystal structure. This research contributes to the understanding of such compounds in the field of structural chemistry (Wood, Bernal, & Lalancette, 2016).

  • Chemical Analysis in Biological Fluids : The use of ion-exchange chromatography for the spectrophotometric assay of related compounds in biological fluids like blood and urine is another area of application. This method offers a precise approach for determining these compounds in various biological matrices (Bryan & Takahashi, 1968).

  • Spectroscopic and Crystallographic Studies : Spectroscopic and crystallographic studies of cathinone derivatives, which share structural similarities with 3',4'-dimethyl-α-Ethylaminovalerophenone hydrochloride, provide valuable insights for their identification and characterization in forensic toxicology (Kuś et al., 2016).

Properties

Molecular Formula

C15H23NO · HCl

Molecular Weight

269.8

InChI

InChI=1S/C15H23NO.ClH/c1-5-7-14(16-6-2)15(17)13-9-8-11(3)12(4)10-13;/h8-10,14,16H,5-7H2,1-4H3;1H

InChI Key

VCTNXWTYHZRDMS-UHFFFAOYSA-N

SMILES

CC1=C(C)C=CC(C(C(CCC)NCC)=O)=C1.Cl

Synonyms

​3,4-dimethyl-α-Ethylaminopentiophenone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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